molecular formula C9H8ClNO2 B1433725 2-Chloro-5-cyclopropylnicotinic acid CAS No. 1035690-32-4

2-Chloro-5-cyclopropylnicotinic acid

Cat. No. B1433725
CAS RN: 1035690-32-4
M. Wt: 197.62 g/mol
InChI Key: RTVWYIIWJGGTCO-UHFFFAOYSA-N
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Description

2-Chloro-5-cyclopropylnicotinic acid is a chemical compound with the molecular formula C9H8ClNO2 and a molecular weight of 197.62 . It is a solid substance and is also known by its CAS Number: 1035690-32-4 .

Scientific Research Applications

Synthesis and Biological Activity

2-Chloronicotinic acid, a derivative of 2-Chloro-5-cyclopropylnicotinic acid, is noted for its role as a key precursor in the synthesis of pesticides and medicines. Rhodococcus erythropolis ZJB-09149 has been identified as a strain that can convert 2-chloro-3-cyanopyridine to 2-chloronicotinic acid, offering potential for biotechnological applications (Jin et al., 2011). Additionally, certain cyclopropanecarboxylic acid derivatives, related to this compound, have shown promising herbicidal and fungicidal activities (Tian et al., 2009).

Electrocatalytic Synthesis

Electrocatalytic processes involving derivatives of this compound have been explored. For instance, the electrochemical reduction of 2-amino-5-chloropyridine in the presence of CO2 has been investigated for the synthesis of 6-aminonicotinic acid (Gennaro et al., 2004).

Chelation and Coordination Chemistry

6-Hydrazinonicotinic acid (HYNIC) and its derivatives, which include structures similar to this compound, have been studied for their ability to bind technetium, showing potential for applications in radiolabeling (Meszaros et al., 2011).

Organometallic Chemistry

In organometallic chemistry, the σ-2-(cycloprop-2-enyl)vinyl- to η3-cyclopentadienylplatinum(II) complex transformation has been explored, where derivatives of this compound may find application (Jacob et al., 2002).

Toxicity and Environmental Impact

Research on this compound and its derivatives also extends to their environmental impact and toxicity. For example, certain amino acids derived from mushrooms, structurally related to this compound, have been studied for their toxicity (Drehmel & Chilton, 2002).

Biodegradation

The biodegradation of 5-chloro-2-hydroxynicotinic acid by Mycobacterium sp. illustrates the potential for microbial degradation of compounds related to this compound (Tibbles et al., 1989).

Crystal Structure Analysis

Crystal structure analysis of triorganotin esters of heteroaromatic carboxylic acids, which include derivatives of this compound, offers insights into their potential applications in materials science (Gao, 2012).

Enzymatic Production

The enzymatic production of 2-chloronicotinic acid through biocatalytic hydrolysis demonstrates the potential for efficient and environmentally friendly synthesis methods (Zheng et al., 2018).

Safety and Hazards

While specific safety data sheets for 2-Chloro-5-cyclopropylnicotinic acid were not found, safety data sheets for similar compounds provide important information about handling, storage, and disposal practices, as well as first aid measures and potential hazards .

properties

IUPAC Name

2-chloro-5-cyclopropylpyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO2/c10-8-7(9(12)13)3-6(4-11-8)5-1-2-5/h3-5H,1-2H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTVWYIIWJGGTCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=C(N=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1035690-32-4
Record name 2-chloro-5-cyclopropylpyridine-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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